Cas no 4252-82-8 (L-Proline, 4-hydroxy-1-methyl-, trans-)

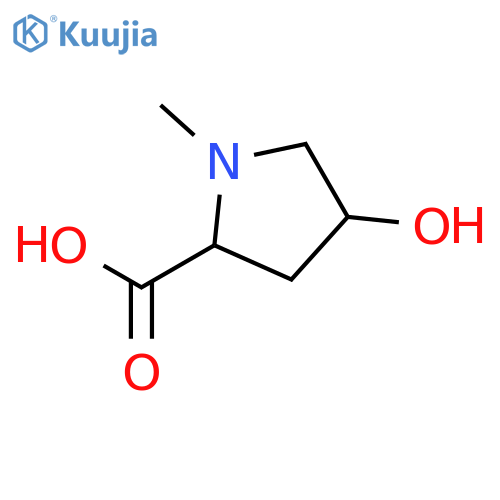

4252-82-8 structure

商品名:L-Proline, 4-hydroxy-1-methyl-, trans-

L-Proline, 4-hydroxy-1-methyl-, trans- 化学的及び物理的性質

名前と識別子

-

- L-Proline, 4-hydroxy-1-methyl-, trans-

- (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

- (4R)-4-Hydroxy-1-methyl-L-proline

- trans -N-Methyl-4 -hydroxy-L-proline

- EN300-7002095

- MFCD01632078

- HY-W098556

- (2S, 4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid

- (R)-4-hydroxy-1-methylproline

- trans -N-Methyl-4-hydroxy-L-proline

- DTXSID20472043

- D96820

- (R)-4-hydroxy-1-methyl-L-proline

- CHEBI:134543

- (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid

- N-Me-Hyp-OH

- trans-N-Methyl-4-hydroxy-L-proline

- (R)-4-hydroxy-N-methyl-L-proline

- SCHEMBL589712

- AKOS006277616

- 4-Hydroxyhygric acid

- N-methyl-trans-4-hydroxy-L-proline

- (R)-4-hydroxy-N-methylproline

- CS-0151198

- (2S, 4R)-1-methyl-4-hydroxy-2-pyrrolidinecarboxylic acid

- FMIPNAUMSPFTHK-UHNVWZDZSA-N

- 4252-82-8

- XH175859

- 4-Hydroxyhygrinic acid

- 67463-44-9

- 89771-43-7

- (-)-trans-4-Hydroxy-N-methyl-L-proline

- N-methyl-4-hydroxyproline

- 4-hydroxy-N-methylproline

- trans-4-Hydroxy-N-methyl-L-proline

- CHEMBL5269599

-

- MDL: MFCD01632078

- インチ: InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1

- InChIKey: FMIPNAUMSPFTHK-UHNVWZDZSA-N

- ほほえんだ: CN1CC(CC1C(=O)O)O

計算された属性

- せいみつぶんしりょう: 145.07393

- どういたいしつりょう: 145.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8Ų

- 疎水性パラメータ計算基準値(XlogP): -2.9

じっけんとくせい

- PSA: 60.77

L-Proline, 4-hydroxy-1-methyl-, trans- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | CS-2344-1G |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |

4252-82-8 | >95% | 1g |

£268.00 | 2025-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05945-250mg |

(4R)-4-Hydroxy-1-methyl-L-proline |

4252-82-8 | 95% | 250mg |

¥183.0 | 2024-07-18 | |

| Key Organics Ltd | CS-2344-5G |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |

4252-82-8 | >95% | 5g |

£510.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1191357-5g |

(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid |

4252-82-8 | 95% | 5g |

$365 | 2023-09-03 | |

| Key Organics Ltd | CS-2344-250MG |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |

4252-82-8 | >95% | 0.25 g |

£162.00 | 2023-02-16 | |

| TRC | H949590-1000mg |

(4R)-4-Hydroxy-1-methyl-L-proline |

4252-82-8 | 1g |

$155.00 | 2023-05-18 | ||

| TRC | H949590-2500mg |

(4R)-4-Hydroxy-1-methyl-L-proline |

4252-82-8 | 2500mg |

$207.00 | 2023-05-18 | ||

| Aaron | AR01GDB6-250mg |

L-Proline, 4-hydroxy-1-methyl-, trans- |

4252-82-8 | 97% | 250mg |

$25.00 | 2025-02-12 | |

| abcr | AB313026-5g |

N-Me-Hyp-OH, 95%; . |

4252-82-8 | 95% | 5g |

€473.80 | 2025-02-17 | |

| Aaron | AR01GDB6-100mg |

L-Proline, 4-hydroxy-1-methyl-, trans- |

4252-82-8 | 97% | 100mg |

$15.00 | 2025-02-12 |

4252-82-8 (L-Proline, 4-hydroxy-1-methyl-, trans-) 関連製品

- 51-35-4(L-Hydroxyproline)

- 471-87-4(Stachydrine)

- 3398-22-9((2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid)

- 2584-71-6((2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4252-82-8)L-Proline, 4-hydroxy-1-methyl-, trans-

清らかである:99%/99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g/100.0g

価格 ($):200.0/342.0/683.0/1162.0/1917.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4252-82-8)N-Methyl-Trans-4-Hydroxy-L-Proline

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ